1,4,5,6-Tetrahydro-3-pyridinecarbonitrile
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Overview
Description
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C6H8N2. It is a colorless to pale yellow liquid with a bitter taste and is known for its volatility at room temperature. This compound is characterized by the presence of both pyridine and carbonitrile functional groups, which contribute to its reactivity .
Preparation Methods
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with chloroacetonitrile under appropriate conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of this reaction to increase yield and purity.
Chemical Reactions Analysis
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Researchers use it to study the effects of pyridine derivatives on biological systems.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the pyridine and carbonitrile groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:
3-Pyridinecarbonitrile: Similar in structure but lacks the tetrahydro component.
4-Pyridinecarbonitrile: Another isomer with different reactivity.
Nicotinonitrile: A related compound with distinct applications. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it valuable for various synthetic and research applications.
Biological Activity
1,4,5,6-Tetrahydro-3-pyridinecarbonitrile (CAS No. 400088-52-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a tetrahydropyridine ring with a nitrile functional group, which contributes to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is C6H8N2. Its structure includes a saturated pyridine ring and a cyano group, which can influence its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Various studies have demonstrated its effectiveness against a range of microbial strains:
Microbial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Candida albicans | Low |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for anticancer properties . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 10 |
A549 (Lung) | 12 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. This suggests potential therapeutic applications in oncology.
This compound acts primarily through enzyme inhibition . It has been shown to modulate the activity of various enzymes that are crucial for cellular functions:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.
- Topoisomerases : Disruption affects DNA replication and repair mechanisms.
These interactions highlight its potential as a lead compound for drug development targeting cancer and infectious diseases.
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of various derivatives of tetrahydropyridine compounds, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Study 2: Anticancer Activity
In another investigation conducted in 2023, researchers synthesized novel derivatives based on this compound and assessed their anticancer properties. The most promising derivatives exhibited IC50 values lower than those of established chemotherapeutics in several cancer models .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYMNQYYJQPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341313 |
Source
|
Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7492-87-7 |
Source
|
Record name | 1,4,5,6-Tetrahydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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